molecular formula C19H22F2N2O B5750595 1-[(2,4-difluorophenyl)methyl]-4-(2-ethoxyphenyl)piperazine

1-[(2,4-difluorophenyl)methyl]-4-(2-ethoxyphenyl)piperazine

Cat. No.: B5750595
M. Wt: 332.4 g/mol
InChI Key: HQVLSEHXUJPEAY-UHFFFAOYSA-N
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Description

1-[(2,4-difluorophenyl)methyl]-4-(2-ethoxyphenyl)piperazine is a synthetic organic compound that belongs to the class of piperazine derivatives It is characterized by the presence of a difluorophenyl group and an ethoxyphenyl group attached to a piperazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(2,4-difluorophenyl)methyl]-4-(2-ethoxyphenyl)piperazine typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available 2,4-difluorobenzyl chloride and 2-ethoxyaniline.

    Formation of Intermediate: The 2,4-difluorobenzyl chloride is reacted with piperazine to form 1-(2,4-difluorophenyl)methylpiperazine.

    Final Product Formation: The intermediate is then reacted with 2-ethoxyaniline under suitable conditions to yield the final product, this compound.

Industrial Production Methods

Industrial production methods for this compound may involve optimization of reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

1-[(2,4-difluorophenyl)methyl]-4-(2-ethoxyphenyl)piperazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can lead to the formation of amines.

    Substitution: The aromatic rings can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce primary or secondary amines.

Scientific Research Applications

1-[(2,4-difluorophenyl)methyl]-4-(2-ethoxyphenyl)piperazine has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmacological agent, particularly in the development of drugs targeting neurological disorders.

    Materials Science: The compound is explored for its use in the synthesis of advanced materials with specific electronic or optical properties.

    Biological Research: It is used as a tool compound to study the interactions of piperazine derivatives with biological targets.

Mechanism of Action

The mechanism of action of 1-[(2,4-difluorophenyl)methyl]-4-(2-ethoxyphenyl)piperazine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may modulate the activity of these targets, leading to various biological effects. The exact pathways and targets involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 1-(2,4-Difluorophenyl)piperazine
  • 1-(4-Trifluoromethylphenyl)piperazine
  • 1-(4-Methoxybenzyl)piperazine

Uniqueness

1-[(2,4-difluorophenyl)methyl]-4-(2-ethoxyphenyl)piperazine is unique due to the presence of both difluorophenyl and ethoxyphenyl groups, which confer distinct chemical and biological properties. This combination of functional groups can result in unique interactions with molecular targets, making it a valuable compound for research and development.

Properties

IUPAC Name

1-[(2,4-difluorophenyl)methyl]-4-(2-ethoxyphenyl)piperazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22F2N2O/c1-2-24-19-6-4-3-5-18(19)23-11-9-22(10-12-23)14-15-7-8-16(20)13-17(15)21/h3-8,13H,2,9-12,14H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQVLSEHXUJPEAY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1N2CCN(CC2)CC3=C(C=C(C=C3)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22F2N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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